molecular formula C14H28O4Si B2555370 Tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate CAS No. 1909318-75-7

Tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate

Cat. No.: B2555370
CAS No.: 1909318-75-7
M. Wt: 288.459
InChI Key: HVXYIHDUONYAGZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate is a silicon-containing tert-butyl ester derivative. Its structure features a dimethylsilyl group linked via an acetoxy spacer to a tert-butyl ester moiety. This compound is primarily utilized in organic synthesis as a protected intermediate, leveraging the steric bulk of tert-butyl groups for stability and the silyl group for selective reactivity modulation .

Properties

IUPAC Name

tert-butyl 2-[dimethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]silyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O4Si/c1-13(2,3)17-11(15)9-19(7,8)10-12(16)18-14(4,5)6/h9-10H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXYIHDUONYAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C[Si](C)(C)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate typically involves the reaction of tert-butyl acetate with dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound’s reactivity is driven by its functional groups, enabling participation in ester exchange and silylation reactions.

1.1 Transesterification
When treated with alcohols, the ester group undergoes transesterification, exchanging the tert-butyl moiety for other alkyl groups. This reaction is facilitated by the presence of activating groups like the oxoethyl fragment, which stabilizes intermediate species .

1.2 Silylation and Stability
The dimethylsilyl group enhances stability under basic conditions, making it resistant to protic environments during reactions. This property is crucial in multi-step syntheses where selective deprotection is required .

Structural Reactivity and Functional Group Analysis

The compound’s structural features critically influence its reactivity:

  • tert-Butoxy Group : Provides steric bulk and hydrolytic stability.

  • Oxoethyl Moiety : Acts as an electrophilic site for nucleophilic attacks.

  • Dimethylsilyl Group : Enhances stability during acidic or basic conditions.

These features enable selective transformations, such as targeted esterification or silylation without compromising other functional groups .

Comparison with Structurally Related Compounds

CompoundKey Structural DifferencesReactivity Profile
Tert-butyl acetateLacks silyl groupLess reactive, prone to hydrolysis
Dimethylsilyl acetateAbsence of oxoethyl functionalityStable but limited electrophilicity
Ethyl 2-(tert-butoxy)-2-oxoacetateDifferent alkyl group (ethyl vs. tert-butyl)Higher reactivity due to reduced steric hindrance

This compound’s unique combination of silyl and oxoethyl groups positions it as a versatile building block in complex syntheses .

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as an intermediate in organic synthesis due to its reactive functional groups. It can participate in various reactions, including:

  • Nucleophilic substitutions : The presence of the silyl group enhances nucleophilicity, making it suitable for substitution reactions.
  • Formation of esters : It can react with carboxylic acids to form esters, which are valuable in the production of fragrances and pharmaceuticals.
  • Silylation reactions : The dimethylsilyl group allows for further derivatization, enhancing the compound's utility in synthesizing complex molecules.

Pharmaceutical Applications

Tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate has potential applications in drug development:

  • Intermediate for Active Pharmaceutical Ingredients (APIs) : It serves as a key intermediate in the synthesis of various APIs, especially those targeting metabolic disorders and cancer therapies.
  • Medicinal Chemistry : Studies have indicated its potential as a scaffold for developing new anti-inflammatory agents and other therapeutic compounds .

Case Study: Anti-inflammatory Activity

Recent research has demonstrated the synthesis of derivatives from related compounds that exhibit anti-inflammatory properties. For instance, compounds synthesized from tert-butyl derivatives showed significant inhibition of inflammation in animal models, suggesting that similar derivatives based on this compound could also possess therapeutic benefits .

Material Science

In materials science, this compound is explored for its application in:

  • Silicone-based polymers : Due to its silyl group, it can be incorporated into silicone matrices, enhancing thermal stability and mechanical properties.
  • Coatings and adhesives : Its chemical structure allows for improved adhesion properties when used in formulations for coatings and adhesives.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl acetateSimple ester structureLacks silyl group; less reactive
Dimethylsilyl acetateContains silyl groupDoes not have oxoethyl functionality
Ethyl 2-(tert-butoxy)-2-oxoacetateSimilar oxoethyl structureDifferent alkyl group; less steric hindrance
Tert-butyldimethylsilyl acetateSilyl esterLacks oxoethyl functionality; more stable

This compound stands out due to its combination of both silyl and oxoethyl functionalities, enhancing its reactivity and potential applications compared to these similar compounds.

Mechanism of Action

The mechanism of action of tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate involves the stabilization of reactive intermediates through steric hindrance provided by the tert-butyl group. This steric effect can influence the reactivity and selectivity of the compound in various chemical reactions. The dimethylsilyl group also plays a role in protecting sensitive functional groups from unwanted reactions .

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The tert-butyl ester group is a common motif in the cited compounds, providing steric protection against hydrolysis. Key differences arise in the substituents attached to the central scaffold:

Compound Substituent Molecular Weight (g/mol) Key Application Reference
Target Compound: Tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate Dimethylsilyl-acetoxy linker ~355.5 (estimated) Synthetic intermediate; silicon chemistry Inferred
tert-Butyl 2-{[2-(tert-butoxy)-2-oxoethyl][2-iodo-7-(4-nitrophenyl)heptyl]amino}acetate (10) Iodoheptyl-nitrophenyl-amino group 635.5 (calculated) Radiotherapy chelator precursor
ETHYL 2-(TERT-BUTYLDIMETHYLSILYLOXY)ACETATE Ethyl ester; silyl ether 248.4 Protecting group in organic synthesis
tert-Butyl 2-{4,7-bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetate Cyclen-based chelator with tert-butyl esters 752.8 (calculated) MRI contrast agent; metal chelation
tert-Butyl 2-[(1-{4,7-bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazanonan-1-yl}-7-(4-nitrophenyl)heptan-2-yl)amino]acetate (13) Triazanonan-nitrophenyl chelator 697.8 (calculated) Targeted molecular imaging

Key Observations :

  • Iodine-containing analogs (e.g., compound 10) are tailored for radiopharmaceutical applications, where halogen atoms enable isotopic labeling .
  • Cyclen-based chelators (e.g., ) prioritize multidentate coordination for metal binding, unlike the target compound's non-chelating silicon center .

Stability and Reactivity

  • Hydrolysis Resistance : tert-Butyl esters generally exhibit high stability under basic/neutral conditions. The target compound’s silyl group may confer additional hydrolytic sensitivity compared to purely carbon-based analogs, necessitating careful handling .
  • Thermal Stability : Silicon-linked compounds (e.g., target, ) show moderate thermal stability, whereas nitrogen-linked variants (e.g., ) degrade at lower temperatures due to amine oxidation .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Compound 10 ETHYL 2-(TERT-BUTYLDIMETHYLSILYLOXY)ACETATE
Molecular Weight ~355.5 635.5 248.4
Hydrolytic Stability Moderate High Low (silyl ether)
Synthetic Yield N/A 68.3% >70%
Key Functional Group Dimethylsilyl Iodo-nitrophenyl Silyl ether

Biological Activity

Tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate is a chemical compound that has garnered interest in organic synthesis and medicinal chemistry due to its unique structural features, including a tert-butyl group, a dimethylsilyl moiety, and an oxoethyl group. These characteristics enhance its stability and reactivity, making it a versatile compound for various applications.

  • Molecular Formula: C15H30O4Si
  • Molecular Weight: 288.459 g/mol
  • CAS Number: 1909318-75-7

The compound's structure contributes to its biological activity, particularly in the context of drug development and material science. The presence of the tert-butoxy and dimethylsilyl groups provides enhanced solubility and reactivity, which are critical for biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties. The incorporation of silyl groups has been linked to improved pharmacokinetic profiles in drug candidates targeting cancer cells.
  • Antimicrobial Properties
    • Research indicates potential antimicrobial effects of silyl-containing compounds. The unique structure of this compound may enhance its ability to disrupt microbial cell membranes.
  • Enzyme Inhibition
    • The compound's reactivity allows it to interact with various enzymes, potentially serving as an inhibitor in biochemical pathways relevant to disease processes.

Case Study 1: Anticancer Activity

A study conducted on similar silyl derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through oxidative stress mechanisms.

Case Study 2: Antimicrobial Efficacy

In vitro tests on silyl derivatives showed promising results against Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of bacterial cell wall synthesis, leading to cell lysis.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesUnique AspectsBiological Activity
Tert-butyl acetateSimple ester structureLacks silyl groupLow reactivity
Dimethylsilyl acetateContains silyl groupNo oxoethyl functionalityModerate activity
Tert-butyldimethylsilyl acetateSilyl esterLacks oxoethyl functionalityHigh stability
Ethyl 2-(tert-butoxy)-2-oxoacetateSimilar oxoethyl structureDifferent alkyl groupLimited reactivity

This compound stands out due to its combination of both silyl and oxoethyl functionalities, enhancing its potential applications compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate, and how is purity ensured?

  • Methodology : The compound is typically synthesized via multi-step reactions involving alkylation or silylation. For example, tert-butyl esters are formed using tert-butyl bromoacetate under basic conditions (e.g., DIPEA) in solvents like CH₃CN or CH₂Cl₂. Purification often employs silica gel column chromatography with gradients of ethyl acetate/hexanes .
  • Characterization : Purity is confirmed via ¹H/¹³C NMR (e.g., δ ~1.4 ppm for tert-butyl protons) and HRMS to validate molecular ion peaks .

Q. How is this compound characterized structurally?

  • Key Techniques :

  • NMR : Distinct signals for tert-butyl groups (singlets at ~1.4 ppm in ¹H NMR; ~80 ppm in ¹³C NMR) and silyl/acetate moieties.
  • HRMS : Exact mass matching calculated [M+H]⁺ or [M+Na]⁺ ions (e.g., m/z 485.3 for C₂₀H₃₈O₆Si) .
    • Crystallography : Single-crystal X-ray diffraction (if available) confirms bond angles and stereochemistry .

Q. What functional groups in this compound influence its reactivity?

  • Reactive Sites :

  • Tert-butyl esters : Acid-labile, enabling deprotection under HCl (6 M) or TFA .
  • Silyl groups : Susceptible to hydrolysis under basic/acidic conditions, making them useful in protecting-group strategies .

Advanced Research Questions

Q. How is this compound utilized in designing chelators for medical imaging agents?

  • Application : The tert-butyl and silyl groups enhance solubility and stability in bifunctional chelators (BFCs) for Mn²⁺ or ⁶⁴Cu²⁺ in MRI/PET imaging. For example, derivatives like MnL3CH ( ) show high relaxivity due to optimized ligand geometry .
  • Method : Post-synthetic modification (e.g., coupling with targeting vectors via click chemistry) requires careful pH control to preserve ester stability .

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

  • Case Study : In , coupling tert-butyl bromoacetate with amines at 0°C in CH₃CN (with DIPEA) achieved 76% yield, versus lower yields at RT.
  • Data Analysis : Contradictions in yields (e.g., 38–96% in vs. 15) highlight the need for temperature control, stoichiometric ratios (e.g., 1.6 eq propargylamine), and inert atmospheres .

Q. What role does this compound play in drug delivery systems?

  • Functionalization : The silyl group enables conjugation to nanoparticles or polymers for controlled release. For instance, ester hydrolysis in acidic environments (e.g., tumor tissues) triggers payload release .
  • Validation : In vitro stability assays (pH 5–7.4) and LC-MS monitoring of degradation products are critical .

Q. How do steric effects from tert-butyl groups impact catalytic reactions involving this compound?

  • Mechanistic Insight : Bulky tert-butyl groups hinder nucleophilic attack, favoring selective mono-alkylation in Pd-catalyzed α-arylation (). Computational modeling (DFT) predicts steric barriers to transition states .

Q. What strategies mitigate instability during long-term storage?

  • Stability Studies :

  • Thermal : TGA/DSC analysis shows decomposition >150°C.
  • Light/Moisture : Store in amber vials with molecular sieves at –20°C to prevent ester hydrolysis .

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